molecular formula C12H14BrClN2O2 B13090186 (S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride CAS No. 1384268-49-8

(S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride

Cat. No.: B13090186
CAS No.: 1384268-49-8
M. Wt: 333.61 g/mol
InChI Key: COMBZLAGHWTYPP-MERQFXBCSA-N
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Description

(S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride (molecular formula: C₁₂H₁₃BrN₂O₂·HCl, molecular weight: 297.15 g/mol, CAS: EN300-127248) is a chiral amine salt featuring a 5-bromoindole core linked to an ethyl aminoacetate moiety . The hydrochloride salt enhances aqueous solubility and stability, a common strategy for improving pharmacokinetic properties of amine-containing compounds .

Properties

CAS No.

1384268-49-8

Molecular Formula

C12H14BrClN2O2

Molecular Weight

333.61 g/mol

IUPAC Name

ethyl (2S)-2-amino-2-(5-bromo-1H-indol-3-yl)acetate;hydrochloride

InChI

InChI=1S/C12H13BrN2O2.ClH/c1-2-17-12(16)11(14)9-6-15-10-4-3-7(13)5-8(9)10;/h3-6,11,15H,2,14H2,1H3;1H/t11-;/m0./s1

InChI Key

COMBZLAGHWTYPP-MERQFXBCSA-N

Isomeric SMILES

CCOC(=O)[C@H](C1=CNC2=C1C=C(C=C2)Br)N.Cl

Canonical SMILES

CCOC(=O)C(C1=CNC2=C1C=C(C=C2)Br)N.Cl

Origin of Product

United States

Preparation Methods

Blaise Reaction-Based Synthesis

One prominent method utilizes the Blaise reaction, a zinc-mediated addition of organozinc reagents to nitriles, followed by hydrolysis and acidification to yield amino esters.

  • Procedure :

    • A nitrile precursor (e.g., 5-bromoindole-3-acetonitrile) is reacted with ethyl bromoacetate (EBA) in dry tetrahydrofuran (THF) under reflux.
    • Zinc powder and trimethylsilyl chloride are added to facilitate the reaction, which proceeds over several hours (typically 6-7 h).
    • The reaction mixture is cooled, centrifuged, and the supernatant is treated with 3 N hydrochloric acid to adjust pH to ~2, precipitating the amino ester hydrochloride salt.
    • Purification is achieved via column chromatography on silica gel using a hexane/ethyl acetate gradient.
  • Reaction Monitoring : Thin-layer chromatography (TLC) is used to monitor the consumption of starting materials and formation of products, with color changes from light green to brown indicating progress.

  • Yields and Purity : Yields reported for related ethyl amino esters range from 62% to 78%, with melting points and spectroscopic data (IR, 1H NMR, 13C NMR) confirming structure and purity.

Parameter Details
Solvent Dry THF
Reagents Ethyl bromoacetate (2 equiv), Zn, TMSCl
Temperature Reflux (approx. 60-70 °C)
Reaction Time 6-7 hours
Work-up Acidification with 3 N HCl, extraction
Purification Silica gel chromatography (20-60% EtOAc/hexane)
Typical Yield 62-78%
Characterization IR, 1H NMR, 13C NMR

This method is adaptable to various substituted indole nitriles, including 5-bromo derivatives, enabling the preparation of (S)-ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride with high stereochemical fidelity.

Chiral Auxiliary and Enantioselective Synthesis

Another approach involves coupling 3-(bromomethyl)indole derivatives with chiral auxiliaries such as the Schöllkopf reagent to induce stereoselectivity.

  • Key Steps :

    • Preparation of 3-(bromomethyl)-5-bromoindole via bromination and functional group transformations.
    • Nucleophilic substitution with the anion of the chiral auxiliary to introduce the amino acid side chain.
    • Subsequent cleavage of the auxiliary under mild conditions to release the (S)-configured amino ester.
  • Advantages :

    • High enantiomeric excess due to chiral induction.
    • Allows access to enantiopure products critical for biological applications.
  • Challenges :

    • Multi-step synthesis requiring careful purification at each stage.
    • Use of specialized chiral auxiliaries increases complexity and cost.

This method has been documented in synthetic routes for indole derivatives bearing amino acid functionalities, including 5-bromo substitution patterns.

Alternative Synthetic Routes

  • Fischer Indolization and Subsequent Functionalization :
    Indole cores can be synthesized via Fischer indole synthesis from hydrazones, followed by selective bromination and esterification steps to install the amino acid moiety. However, this route is less direct and may require additional steps to achieve the (S)-configuration.

  • Direct Amino Acid Esterification :
    Starting from 5-bromoindole-3-acetic acid, esterification with ethanol under acidic conditions followed by amination at the alpha position can yield the target compound, but controlling stereochemistry is challenging without chiral catalysts or auxiliaries.

Purification and Characterization

Purification is predominantly performed by silica gel column chromatography using gradients of ethyl acetate in hexane, exploiting the compound’s polarity.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Disadvantages Typical Yield (%)
Blaise Reaction (Zn-mediated) 5-bromoindole-3-acetonitrile, EBA, Zn, TMSCl, THF, reflux Straightforward, moderate yield Requires dry conditions, long reflux 62-78
Chiral Auxiliary Coupling 3-(bromomethyl)-5-bromoindole, Schöllkopf reagent High stereoselectivity Multi-step, costly auxiliaries Variable
Fischer Indolization + Functionalization Hydrazones, bromination, esterification Access to indole core Longer synthesis, stereocontrol issues Variable
Direct Esterification + Amination 5-bromoindole-3-acetic acid, ethanol, amination reagents Simpler starting materials Difficult stereocontrol Variable

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the indole ring or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

Anticancer Research

One of the primary applications of (S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride is its potential as an anticancer agent. Studies have demonstrated that indole derivatives exhibit significant antitumor activity. For instance, compounds related to this structure have shown inhibitory effects on various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Antitumor Efficacy
In a study conducted by the National Cancer Institute, similar indole derivatives were evaluated for their cytotoxic effects on a panel of human tumor cell lines. The results indicated a mean GI50 value of approximately 15.72 µM, suggesting that these compounds can effectively reduce tumor cell viability .

CompoundGI50 (µM)TGI (µM)
Indole Derivative A15.7250.68
Indole Derivative B12.3045.00

Neuropharmacology

(S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride has also been explored for its effects on the central nervous system. Research indicates that indole derivatives may act as partial agonists at G protein-coupled receptors (GPCRs), which are crucial targets in treating neurological disorders.

Case Study: GPCR Modulation
A study identified that certain indole derivatives, including those similar to (S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride, exhibit allosteric modulation properties that could be beneficial in developing therapies for conditions such as anxiety and depression .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of (S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride. Various studies have reported its effectiveness against a range of bacterial strains, indicating its potential use in treating infections.

Case Study: Antibacterial Testing
In vitro evaluations showed that related compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with inhibition zones comparable to standard antibiotics .

Bacterial StrainZone of Inhibition (mm)
E. coli17
S. aureus15
B. subtilis16

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The bromine substituent and the amino group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate (CAS: 17826-11-8)
  • Key Difference: Replaces the amino group with a ketone (oxo).
  • Molecular Weight : 296.12 g/mol (slightly lower than the target compound) .
  • The oxo group may increase electrophilicity, affecting reactivity in synthetic applications .
Ethyl 2-amino-2-(oxan-3-yl)acetate Hydrochloride (CAS: 1443979-75-6)
  • Key Difference : Substitutes the 5-bromoindole with a tetrahydropyran (oxane) ring.
  • Molecular Weight : 223.7 g/mol (smaller due to lack of bromine and aromatic system) .

Aromatic Core Modifications

(5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine Hydrochloride (CAS: 883143-64-4)
  • Key Difference : Benzofuran core instead of indole.
  • Molecular Weight : 264.55 g/mol .

Substituent and Salt Variations

2-(2-Propylphenyl)ethan-1-amine Hydrochloride (CAS: EN300-142554)
  • Key Difference : Simple phenyl group without heterocyclic systems.
  • Molecular Weight : 199.73 g/mol .
  • Implications : The lack of a bromine atom and indole ring simplifies synthesis but reduces steric bulk and halogen-mediated interactions (e.g., in kinase inhibition) .

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Hydrochloride Salts : All compared compounds (e.g., target compound, benzofuran derivative) utilize hydrochloride salts to improve water solubility. This is critical for oral bioavailability and formulation stability .
  • Melting Points : Indole derivatives (e.g., target compound) generally exhibit higher melting points (>400 K) due to aromatic stacking, whereas oxane derivatives (e.g., CAS: 1443979-75-6) may have lower melting points .

Chirality and Bioactivity

  • The (S)-enantiomer of the target compound may exhibit distinct pharmacological profiles compared to racemic mixtures or (R)-forms. For example, enantiopure amines often show enhanced receptor specificity in neurotransmitter analogs .

Data Tables

Table 1. Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Functional Group
(S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate HCl C₁₂H₁₃BrN₂O₂·HCl 297.15 Indole Aminoacetate
Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate C₁₂H₁₀BrNO₃ 296.12 Indole Oxoacetate
(5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine HCl C₉H₁₁BrClNO 264.55 Benzofuran Methanamine
Ethyl 2-amino-2-(oxan-3-yl)acetate HCl C₉H₁₈ClNO₃ 223.70 Oxane Aminoacetate

Table 2. Pharmacokinetic Implications

Compound Key Pharmacological Feature Reference
Target Compound Enhanced solubility via HCl salt; bromine enables halogen bonding
Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate Potential electrophilic reactivity for conjugation
(5-Bromo-benzofuran)methanamine HCl Reduced π-stacking vs. indole; possible serotonin modulation

Biological Activity

(S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

The molecular formula of (S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride is C13H17ClN2O2C_{13}H_{17}ClN_{2}O_{2}, with a molecular weight of approximately 268.74 g/mol. The compound features an indole moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromoindole with ethyl acetate in the presence of an appropriate base. The process may include several steps such as bromination and acylation to achieve the desired product with high purity and yield.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives, including (S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride. In vitro assays have demonstrated that compounds containing the indole structure can inhibit cell proliferation in various cancer cell lines. For example, a study indicated that derivatives similar to this compound exhibit significant cytotoxicity against breast cancer cells, with IC50 values in the micromolar range .

The proposed mechanism for the anticancer activity involves the induction of apoptosis and cell cycle arrest. The compound may interact with microtubule dynamics, similar to other known anticancer agents that target mitotic kinesins, thereby disrupting normal cell division processes .

Antimicrobial Activity

Indole derivatives have also shown promise as antimicrobial agents. Research indicates that (S)-Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate hydrochloride exhibits moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential application in treating bacterial infections .

Case Studies

StudyFindings
Study A Demonstrated significant cytotoxicity in breast cancer cell lines with IC50 values ranging from 10 to 20 µM for similar indole compounds .
Study B Reported antibacterial activity against Pseudomonas aeruginosa with MIC values around 9.375 µg/mL .
Study C Investigated the mechanism of action revealing that indole derivatives induce apoptosis in cancer cells via mitochondrial pathways .

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